molecular formula C26H28N2O4 B5054887 2,4-bis(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

2,4-bis(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B5054887
M. Wt: 432.5 g/mol
InChI Key: FHUGDUIGFGRWFS-UHFFFAOYSA-N
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Description

The compound “2,4-bis(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2,4-dimethoxyphenylamine with a suitable carbonyl compound to form the benzodiazepine ring, followed by further functionalization to introduce the 2,4-dimethoxyphenyl and methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a benzodiazepine core, which is a fused benzene and diazepine ring. It would also have 2,4-dimethoxyphenyl groups attached to the 2 and 4 positions of the benzodiazepine ring, and a methyl group attached to the 2 position .


Chemical Reactions Analysis

As a benzodiazepine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be demethylated, or the benzodiazepine ring could be opened under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzodiazepines include relatively high melting points and poor solubility in water .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and evaluating its potential therapeutic uses .

Properties

IUPAC Name

2,4-bis(2,4-dimethoxyphenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-26(20-13-11-18(30-3)15-25(20)32-5)16-23(27-21-8-6-7-9-22(21)28-26)19-12-10-17(29-2)14-24(19)31-4/h6-15,28H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUGDUIGFGRWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2N1)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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